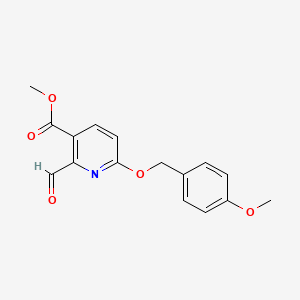
4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)morpholine is an organic compound that features a morpholine ring substituted with a pyridine ring, which in turn is substituted with a tert-butylthio group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)morpholine typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the tert-Butylthio Group: The tert-butylthio group can be introduced via a nucleophilic substitution reaction using tert-butylthiol and a suitable leaving group on the pyridine ring.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where the nitrogen atom of the morpholine attacks an electrophilic carbon on the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the tert-butylthio group.
Reduction: Reduction reactions can occur at the pyridine ring or the sulfur atom.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidation of the tert-butylthio group can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction can yield various reduced forms of the pyridine ring or the sulfur atom.
Substitution: Substitution reactions can produce derivatives with different functional groups attached to the pyridine or morpholine rings.
Applications De Recherche Scientifique
4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)morpholine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly if it exhibits any bioactive properties.
Industry: The compound can be used in the development of new materials or as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)morpholine would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptor Interaction: It may interact with cellular receptors, influencing signal transduction pathways.
Pathway Modulation: The compound could modulate biochemical pathways by affecting the activity of key proteins or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(tert-Butylthio)pyridine: Similar structure but lacks the morpholine ring.
3-Methylpyridine: Similar structure but lacks the tert-butylthio group and morpholine ring.
Morpholine: Lacks the pyridine ring and tert-butylthio group.
Uniqueness
4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)morpholine is unique due to the combination of its structural features, which include a morpholine ring, a pyridine ring, a tert-butylthio group, and a methyl group. This combination imparts distinct chemical and biological properties that are not found in the individual components or simpler analogs.
Propriétés
Formule moléculaire |
C14H22N2OS |
|---|---|
Poids moléculaire |
266.40 g/mol |
Nom IUPAC |
4-(5-tert-butylsulfanyl-3-methylpyridin-2-yl)morpholine |
InChI |
InChI=1S/C14H22N2OS/c1-11-9-12(18-14(2,3)4)10-15-13(11)16-5-7-17-8-6-16/h9-10H,5-8H2,1-4H3 |
Clé InChI |
YWHNPTMFBHBMOU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1N2CCOCC2)SC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11789394.png)



![Ethyl 3-amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate](/img/structure/B11789417.png)
![(R)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11789420.png)






